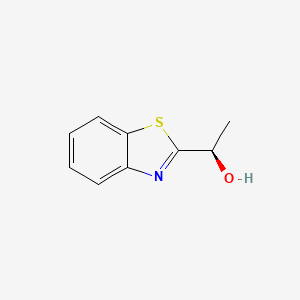

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to "(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol", involves various chemical methodologies. For example, the condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted phenyl isocyanates under mild conditions results in novel compounds with significant biological activities (Pejchal, Štěpánková, & Drabina, 2011). These synthesis routes highlight the versatility and reactivity of benzothiazole derivatives.

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives reveals detailed insights into their geometrical configuration, which is critical for understanding their chemical behavior. X-ray diffraction methods and density functional theory (DFT) calculations provide accurate molecular geometries, demonstrating good consistency with experimental data for similar compounds (Inkaya, 2018). These analyses are essential for predicting the reactivity and interaction of these compounds with biological targets.

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. They have shown excellent acetylcholinesterase and butyrylcholinesterase inhibition activity, indicating their potential in developing treatments for diseases associated with neurotransmitter dysfunction (Pejchal, Štěpánková, & Drabina, 2011). The versatility in their chemical reactions and properties underscores the importance of these compounds in medicinal chemistry.

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points, solubility, and thermal behavior, are influenced by their molecular structure. For example, thermogravimetric analysis (TG) and differential thermal analysis (DTA) studies provide insights into the thermal stability and decomposition patterns of these compounds, which are crucial for their application in material science and pharmaceutical formulations (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including their reactivity, electrophilicity, and photophysical properties, are key to their applications in drug design and materials science. DFT calculations and spectroscopic analyses provide valuable information on their electronic structure, facilitating the design of compounds with tailored properties for specific applications (Sheikhi & Shahab, 2017).

科学的研究の応用

Synthesis and Structural Characterization

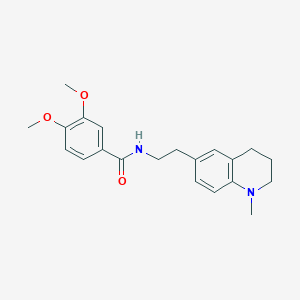

Synthesis of Substituted Phenyl Amides

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, related to (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol, were synthesized and their structures confirmed through various spectroscopic techniques. These compounds displayed antimicrobial and antifungal activities comparable to some standard medicinal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Synthesis of Phenyl Ureas and Enzyme Inhibition

Novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were synthesized, which showed excellent inhibition activities against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's (Pejchal, Štěpánková, & Drabina, 2011).

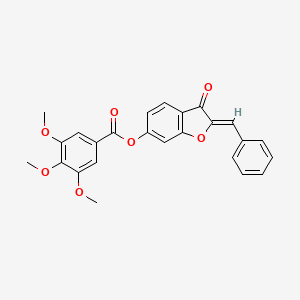

Study of Isomeric Benzo[1,4]oxazines and Benzothiazolines

Research on the reaction of 2-aminophenol and 2-aminothiophenol with 1-phenyl-1,2-propanedione led to the formation of isomeric benzo[1,4]oxazines and benzothiazolines, providing insight into the structural and conformational aspects of these compounds (Santes, Rojas‐Lima, Santillán, & Fárfan, 1999).

Antifungal and Antibacterial Activities

Antifungal Activity of Benzothiazole Derivatives

The chemoenzymatic synthesis of enantiomers of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol revealed that these derivatives possess inhibitory activity against pathogenic fungi, showcasing their potential in antifungal applications (Borowiecki, Fabisiak, & Ochal, 2013).

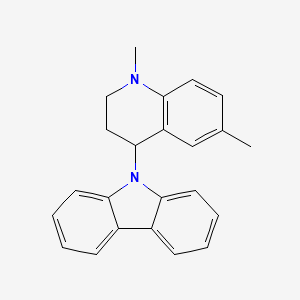

Antimicrobial and Anti-inflammatory Properties

A study on N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides revealed that these compounds possess significant sedative, anti-inflammatory, cytotoxic, and antimicrobial activities, highlighting their multifunctional pharmaceutical potential (Zablotskaya et al., 2013).

Chemical and Chemoenzymatic Synthesis

Synthesis of Benzothiazole-based Heterocycles

Efficient, microwave-mediated methods were developed for the synthesis of benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility and efficiency of these approaches in synthesizing complex molecules (Darweesh, Mekky, Salman, & Farag, 2016).

Preparation of β-Blocker Precursors

Various methods were developed for preparing 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. This research highlights the importance of chemoenzymatic routes in drug synthesis (Nunno, Franchini, Scilimati, Sinicropi, & Tortorella, 2000).

特性

IUPAC Name |

(1R)-1-(1,3-benzothiazol-2-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC2=CC=CC=C2S1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(3-(methylthio)phenyl)methanone](/img/structure/B2494256.png)

![1-Allyl-3-(5,6-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2494257.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2494261.png)

![propan-2-yl 2-{9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2494264.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2494269.png)

![ethyl 2-(2-((5-((4-methyl-3-nitrobenzamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2494275.png)

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)